Differential Cytotoxicity of Glacin A vs. Glacin B and Adriamycin in Breast Cancer (MCF-7) Cells
In a 7-day MTT assay against the MCF-7 human breast carcinoma cell line, Glacin A exhibits significantly greater potency than its close structural analog, Glacin B. The ED50 value for Glacin A was 4.42 × 10⁻³ µg/mL, whereas Glacin B showed an ED50 of 5.20 × 10⁻² µg/mL [1]. This makes Glacin A nearly 12 times more potent than Glacin B in this specific model. Both compounds were substantially more potent than the positive control standard, adriamycin, which had an ED50 of 1.79 × 10⁻¹ µg/mL [1].
| Evidence Dimension | In vitro cytotoxicity (ED50) |
|---|---|
| Target Compound Data | 4.42 × 10⁻³ µg/mL |
| Comparator Or Baseline | Glacin B: 5.20 × 10⁻² µg/mL; Adriamycin: 1.79 × 10⁻¹ µg/mL |
| Quantified Difference | Glacin A is 11.8x more potent than Glacin B and 40.5x more potent than adriamycin in MCF-7 cells. |
| Conditions | 7-day MTT assay, MCF-7 human breast carcinoma cell line |
Why This Matters
This data guides selection for breast cancer research: Glacin A is the clear choice over Glacin B for MCF-7 models, offering higher potency and requiring less material for achieving a given effect.
- [1] Liu, X.-X., Alali, F. Q., Pilarinou, E., & McLaughlin, J. L. (1998). Glacins A and B: Two Novel Bioactive Mono-tetrahydrofuran Acetogenins from Annona glabra. Journal of Natural Products, 61(5), 620–624. View Source
